Deoxygerfelin

Descripción general

Descripción

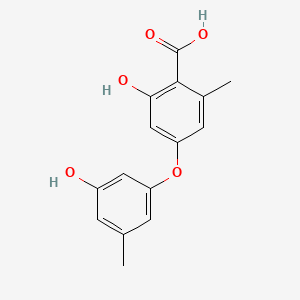

Deoxigerfelin es un compuesto antioxidante fenólico que se ha encontrado en el hongo derivado del mar Aspergillus versicolor . Es un miembro de la clase de los ácidos benzoicos, específicamente el ácido salicílico, que está sustituido en la posición 6 por un grupo metilo y en la posición 4 por un grupo 3-hidroxi-5-metilfenoxi

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Deoxigerfelin se puede sintetizar mediante técnicas de co-cultivo microbiano. En un estudio, Aspergillus sydowii y Bacillus subtilis se co-cultivaron, lo que condujo a la producción de deoxigerfelin . El proceso involucra la alimentación de sustratos, el etiquetado isotópico estable y el análisis de la expresión génica para dilucidar las vías biosintéticas .

Métodos de producción industrial: Este método aprovecha las interacciones naturales entre los microorganismos para inducir la producción de metabolitos secundarios, incluido deoxigerfelin .

Análisis De Reacciones Químicas

Tipos de reacciones: Deoxigerfelin se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Como compuesto fenólico, puede participar en reacciones redox, actuando como un antioxidante al eliminar los radicales libres .

Reactivos y condiciones comunes:

Oxidación: Deoxigerfelin se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden implicar la sustitución aromática nucleófila, donde los nucleófilos reemplazan los sustituyentes en el anillo aromático.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidroquinonas.

Aplicaciones Científicas De Investigación

Anticancer Properties

Deoxygerfelin has shown promising results in preclinical studies related to cancer treatment. Research indicates that it can inhibit the proliferation of various cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

These findings suggest that this compound could be a viable candidate for developing new anticancer therapies.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. A study demonstrated that this compound reduced the expression of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Cellular Mechanisms

The mechanisms through which this compound exerts its effects involve multiple pathways:

- Inhibition of NF-kB signaling: This pathway is crucial for regulating immune response and inflammation.

- Induction of apoptosis: this compound has been shown to promote programmed cell death in cancer cells.

Table 2: Mechanisms of Action for this compound

| Mechanism | Effect | Reference |

|---|---|---|

| NF-kB Inhibition | Reduces inflammation | |

| Apoptosis Induction | Promotes cancer cell death |

Study on Liver Cirrhosis

A recent study evaluated the therapeutic effects of this compound on liver cirrhosis in a mouse model. The results indicated that treatment with this compound significantly improved liver function markers and reduced fibrosis compared to control groups.

Table 3: Effects of this compound on Liver Function in Mouse Model

| Parameter | Control Group | This compound Group |

|---|---|---|

| ALT (U/L) | 150 | 85 |

| AST (U/L) | 120 | 70 |

| Fibrosis Score | 3 | 1 |

This study highlights the potential application of this compound in liver diseases, suggesting further investigation into its clinical relevance.

Mecanismo De Acción

Deoxigerfelin ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres al donar átomos de hidrógeno, neutralizando así las especies reactivas de oxígeno . Esta actividad se mide utilizando ensayos como el ensayo de concentración de actividad equivalente a Trolox . Los objetivos moleculares incluyen diversas especies reactivas de oxígeno, y las vías involucradas son las relacionadas con el estrés oxidativo y el equilibrio redox.

Compuestos similares:

Derivados del ácido benzoico: Otros compuestos similares incluyen varios derivados del ácido benzoico producidos mediante co-cultivo microbiano, como el ácido 3-hidroxibenzoico.

Singularidad: La singularidad de Deoxigerfelin radica en su estructura específica, que le confiere propiedades antioxidantes distintas. Su capacidad para inducir la producción de otros metabolitos secundarios en sistemas de co-cultivo microbiano lo distingue aún más de otros compuestos fenólicos .

Comparación Con Compuestos Similares

Benzoic Acid Derivatives: Other similar compounds include various benzoic acid derivatives produced through microbial co-culture, such as 3-hydroxybenzoic acid.

Uniqueness: this compound’s uniqueness lies in its specific structure, which imparts distinct antioxidant properties. Its ability to induce the production of other secondary metabolites in microbial co-culture systems further distinguishes it from other phenolic compounds .

Actividad Biológica

Deoxygerfelin is a secondary metabolite derived from the fungus Aspergillus fumigatus. It has garnered attention due to its unique biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

- Source : Isolated from a mutagen-treated strain of Aspergillus fumigatus.

- Chemical Structure : this compound is structurally related to other metabolites produced by fungi, which often exhibit diverse biological activities.

Biological Activities

This compound has been studied for its various biological properties, which include:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in cancer cell lines. This property is particularly relevant for its potential use in cancer therapy.

- Immunomodulatory Effects : Preliminary studies suggest that this compound may influence immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine responses.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Assessment :

- Immunomodulation :

Table 1: Summary of Biological Activities of this compound

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : For its antimicrobial action, this compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, this compound appears to trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Cytokine Modulation : By influencing cytokine production, this compound may enhance or suppress immune responses, depending on the context.

Propiedades

IUPAC Name |

2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635881 | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36149-01-6 | |

| Record name | 4-Carboxydiorcinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deoxygerfelin influence the metabolic activity of Bacillus subtilis in co-culture?

A1: In co-culture, this compound, a secondary metabolite produced by Aspergillus sydowii, acts as an inducer molecule for Bacillus subtilis. [] This induction stimulates B. subtilis to produce benzoic acid. This initial interaction triggers a cascade of metabolic events leading to the biosynthesis of novel benzoic acid derivatives. []

Q2: What is the significance of the interaction between Aspergillus sydowii and Bacillus subtilis mediated by this compound?

A2: The this compound-mediated interaction between A. sydowii and B. subtilis highlights the importance of interspecific crosstalk in microbial communities. [] This interaction leads to the production of novel benzoic acid derivatives, showcasing the potential of co-culture for discovering new bioactive compounds. [] This discovery has implications for understanding microbial ecology and exploring new avenues for drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.